Levallorphan (Tartrate)

Description

BenchChem offers high-quality Levallorphan (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levallorphan (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31NO7 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

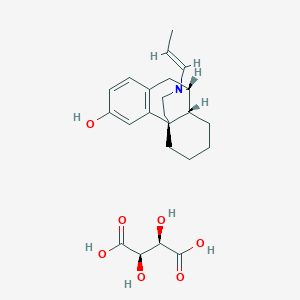

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1 |

InChI Key |

AJXDOUILIQZRTF-NBERPPBASA-N |

Isomeric SMILES |

C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levallorphan Tartrate on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Levallorphan, a morphinan (B1239233) derivative, at the core of its interaction with opioid receptors. Levallorphan is pharmacologically classified as an opioid mixed agonist-antagonist. This dual activity is the foundation of its clinical effects, which include the reversal of opioid-induced respiratory depression while potentially providing some analgesia.

Core Mechanism of Action at Opioid Receptors

Levallorphan's complex pharmacological profile arises from its differential activity at the three main classical opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels.

Mu-Opioid Receptor (MOR): Antagonist Activity At the mu-opioid receptor, Levallorphan acts as a competitive antagonist.[1][2] It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the MOR, Levallorphan blocks endogenous opioid peptides and exogenous opioid agonists, such as morphine, from binding and eliciting their effects. This antagonism is the basis for its use in reversing the life-threatening respiratory depression caused by MOR agonists. While specific quantitative data on its antagonist potency (e.g., Kb or pA2 values) from in vitro functional assays are not consistently reported in recent literature, its ability to inhibit morphine-induced cAMP overshoot has been demonstrated, which is characteristic of a MOR antagonist.

Kappa-Opioid Receptor (KOR): Agonist Activity In contrast to its action at the MOR, Levallorphan is an agonist at the kappa-opioid receptor.[1][2] Its binding to the KOR induces a conformational change that leads to G-protein activation and downstream signaling. This agonism is responsible for some of its analgesic effects. However, KOR activation is also associated with undesirable side effects such as dysphoria, hallucinations, and other psychotomimetic effects, which have limited the clinical utility of KOR agonists.[1]

Delta-Opioid Receptor (DOR): Activity Profile The interaction of Levallorphan with the delta-opioid receptor is less definitively characterized in the available literature compared to its effects on MOR and KOR. While some studies suggest it has affinity for all three receptor types, specific quantitative data on its binding affinity and functional activity (agonist or antagonist) at the DOR are sparse.

Quantitative Data Summary

Precise and consistently reported in vitro quantitative data for Levallorphan, such as binding affinities (Ki) and functional potencies (EC50, Emax), are limited in the contemporary scientific literature. The tables below summarize the generally accepted qualitative activity and provide context by presenting data for the structurally related compound, Levorphanol. Levorphanol differs from Levallorphan by having a methyl group instead of an allyl group on the nitrogen atom, a substitution known to often confer antagonist properties at the MOR.

Table 1: Summary of Levallorphan Activity at Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Efficacy (Emax) | Potency (EC50) |

| Mu (µ) | High (implied) | Antagonist | N/A | N/A |

| Kappa (κ) | Moderate to High (implied) | Agonist | Partial to Full | Not consistently reported |

| Delta (δ) | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |

Note: "N/A" (Not Applicable) is used for antagonist activity where efficacy and potency for agonism are not relevant parameters. "Not consistently reported" indicates a lack of available quantitative data in the reviewed literature.

Table 2: For Comparative Context - Quantitative Data for Levorphanol

| Receptor Subtype | Ligand | Binding Affinity (Ki) (nM) | Functional Activity | Efficacy (Emax) | Potency (EC50) (nM) |

| Mu (µ) | Levorphanol | < 1 | Agonist | Full | Not consistently reported |

| Kappa (κ) | Levorphanol | ~2.3 | Agonist | Partial | Not consistently reported |

| Delta (δ) | Levorphanol | ~4.2 | Agonist | Full | Not consistently reported |

Data for Levorphanol is provided for structural comparison and is sourced from studies on the compound.[3]

Signaling Pathways

The interaction of Levallorphan with MOR and KOR modulates distinct signaling cascades. The following diagrams illustrate the canonical G-protein dependent pathway and the β-arrestin pathway, highlighting Levallorphan's differential effects.

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays used to characterize the interaction of ligands like Levallorphan with opioid receptors.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of Levallorphan for the µ, κ, and δ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing a single subtype of human opioid receptor (e.g., HEK293-hMOR, CHO-hKOR, HEK-hDOR).

-

Radioligands:

-

For MOR: [³H]-DAMGO (agonist) or [³H]-Naloxone (antagonist).

-

For KOR: [³H]-U69,593 (agonist).

-

For DOR: [³H]-DPDPE (agonist) or [³H]-Naltrindole (antagonist).

-

-

Test Compound: Levallorphan Tartrate.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competition: Serial dilutions of Levallorphan, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM).

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Levallorphan concentration.

-

Determine IC50: Use non-linear regression to fit a sigmoidal curve and determine the IC50 (the concentration of Levallorphan that inhibits 50% of specific radioligand binding).

-

Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of Levallorphan as a KOR agonist and to confirm its lack of agonist activity at the MOR.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: Guanosine diphosphate (B83284) (GDP), unlabeled GTPγS (for non-specific binding).

-

Test Compound: Levallorphan Tartrate.

-

Reference Agonist: A known full agonist for the respective receptor (e.g., DAMGO for MOR, U-50,488 for KOR).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Membrane and Reagent Preparation: Prepare serial dilutions of Levallorphan and the reference agonist.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Diluted Levallorphan, reference agonist, or vehicle.

-

Membrane suspension (10-20 µg of protein per well).

-

GDP (final concentration typically 10-30 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity of the filters.

Data Analysis:

-

Calculate Specific Binding: Subtract non-specific binding from all other values.

-

Generate Dose-Response Curve: Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response of the reference agonist) against the logarithm of the Levallorphan concentration.

-

Determine EC50 and Emax: Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. For MOR, Levallorphan should not stimulate binding above basal levels. For KOR, these values will quantify its agonist activity.

This cell-based functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cAMP, which is typically stimulated by forskolin (B1673556) (an adenylyl cyclase activator).

Objective: To confirm Levallorphan's antagonist activity at MOR by measuring its ability to block the inhibitory effect of a MOR agonist on cAMP production.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the MOR.

-

Reagents: Forskolin, a phosphodiesterase inhibitor (e.g., IBMX), a known MOR agonist (e.g., DAMGO).

-

Test Compound: Levallorphan Tartrate.

-

cAMP Assay Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Procedure:

-

Cell Plating: Seed the MOR-expressing cells into a 384-well plate and incubate overnight.

-

Antagonist Pre-incubation: Add serial dilutions of Levallorphan to the cells and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the MOR agonist (e.g., DAMGO) along with forskolin to stimulate cAMP production. Incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the HTRF kit.

-

Signal Measurement: Read the HTRF signal on a compatible plate reader.

Data Analysis:

-

The HTRF signal is inversely proportional to the intracellular cAMP concentration.

-

Plot the HTRF signal against the logarithm of the Levallorphan concentration.

-

Calculate the IC50 value, which represents the concentration of Levallorphan that reverses 50% of the agonist-induced effect on cAMP. This can be used to calculate an antagonist equilibrium constant (Kb).

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

Objective: To determine if Levallorphan promotes or inhibits β-arrestin recruitment at MOR and KOR.

Materials:

-

Cells: An engineered cell line co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., using PathHunter enzyme complementation or BRET-based systems).

-

Agonist: A known agonist for the receptor (e.g., DAMGO for MOR, U-50,488 for KOR).

-

Test Compound: Levallorphan Tartrate.

-

Detection Reagents: Provided with the specific assay kit.

-

Luminometer or BRET-compatible plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and incubate overnight.

-

Compound Addition:

-

Agonist Mode (for KOR): Add serial dilutions of Levallorphan.

-

Antagonist Mode (for MOR): Pre-incubate with serial dilutions of Levallorphan before adding a fixed (EC80) concentration of a reference agonist.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

-

Signal Development: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the luminescence or BRET signal.

Data Analysis:

-

Agonist Mode: Plot the signal against the log concentration of Levallorphan to determine EC50 and Emax for β-arrestin recruitment.

-

Antagonist Mode: Plot the signal against the log concentration of Levallorphan to determine the IC50 for inhibition of agonist-induced β-arrestin recruitment.

Conclusion

References

Levallorphan Tartrate in Rodents: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levallorphan (B1674846) is a synthetically derived morphinan (B1239233) derivative with a dual mechanism of action, functioning as both an opioid antagonist and agonist. This technical guide provides a comprehensive overview of the current understanding of levallorphan tartrate's pharmacodynamics and pharmacokinetics in rodent models. While extensive quantitative pharmacokinetic data for levallorphan in these species are limited in publicly available literature, this document synthesizes the existing knowledge and provides context by comparing it with structurally related opioid compounds. Detailed experimental protocols for preclinical evaluation are also presented to guide future research in this area.

Introduction

Levallorphan, chemically known as (-)-17-allylmorphinan-3-ol, was historically used to counteract respiratory depression induced by opioid analgesics.[1] Its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors has made it a subject of interest in opioid research.[1] Understanding its behavior in rodent models is crucial for elucidating the mechanisms of opioid receptor function and for the development of novel therapeutics with improved safety profiles.

Pharmacodynamics

Levallorphan's primary mechanism of action involves its interaction with opioid receptors, predominantly the mu (μ) and kappa (κ) receptors.[1]

-

μ-Opioid Receptor Antagonism: Levallorphan acts as a competitive antagonist at the μ-opioid receptor.[1] By binding to this receptor without eliciting a strong intrinsic response, it effectively blocks the effects of potent μ-agonists like morphine.[1] This antagonism is the basis for its use in reversing opioid-induced respiratory depression.

-

κ-Opioid Receptor Agonism: In contrast to its action at the μ-receptor, levallorphan is an agonist at the κ-opioid receptor.[1] This agonism is believed to contribute to its analgesic properties, although these are generally considered milder than those of traditional opioids.[1] However, κ-agonism can also be associated with psychotomimetic effects and dysphoria at higher doses.[1]

Signaling Pathways

The interaction of levallorphan with μ and κ opioid receptors triggers distinct intracellular signaling cascades. The following diagram illustrates the general pathways involved.

Caption: Opioid receptor signaling pathways for levallorphan.

Pharmacokinetics in Rodents

Absorption

Specific bioavailability data for levallorphan following various routes of administration in rodents has not been extensively reported. A study on prodrugs of several opioids, including levallorphan, suggested that buccal administration of these modified compounds could lead to high bioavailability, potentially up to 90% in rats.[2] However, the bioavailability of the parent levallorphan tartrate via common routes like oral, subcutaneous, or intravenous administration in rodents remains to be fully characterized. For comparison, the non-controlled opioid analgesic nalbuphine, when administered to mice at 10 mg/kg, was absorbed more quickly subcutaneously (Tmax, 5 min) than intraperitoneally (Tmax, 10 min).[3][4]

Distribution

The distribution of levallorphan into various tissues, including the central nervous system, is a critical determinant of its pharmacological effects. While specific data for levallorphan is scarce, studies on its quaternary ammonium (B1175870) derivative, N-allyl levallorphan-bromide, indicate low penetrability across the blood-brain barrier in rats.[5] This suggests that the charge and polarity of the molecule significantly influence its central nervous system distribution. In contrast, the structurally related opioid antagonist naloxone (B1662785) demonstrates rapid penetration into the brain of rats, with brain-to-serum concentration ratios ranging from 2.7 to 4.6.[6]

Metabolism

Limited evidence suggests that levallorphan undergoes hepatic metabolism. An early study identified a 6-beta-hydroxy derivative as a metabolite in rats. The primary enzymes responsible for levallorphan metabolism in rodents have not been fully elucidated but are likely to involve cytochrome P450 (CYP) isoenzymes, which are crucial in the metabolism of many opioids.

Excretion

The routes and rates of excretion for levallorphan and its metabolites in rodents have not been well-documented. For the related compound nalorphine (B1233523), both renal and hepatic excretion are significant elimination pathways in rats, with hepatic excretion being dominant in adult animals.[7] It is plausible that levallorphan follows a similar pattern of elimination.

Comparative Pharmacokinetic Parameters

Due to the lack of specific data for levallorphan, the following table presents pharmacokinetic parameters for related opioid compounds in rodents to provide a comparative framework. It is important to note that these values are not directly transferable to levallorphan but can offer insights into the potential pharmacokinetic profile of morphinan-based compounds.

| Compound | Species | Route | T½ (Half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability (%) |

| Naloxone | Rat | IV | 30-40 min | - | - | - |

| Nalbuphine | Mouse | SC | 1.12 h | 15,138 mL/h/kg | 24,939 mL/kg | - |

| Nalbuphine | Mouse | IP | 0.94 h | 27,901 mL/h/kg | 37,930 mL/kg | - |

| Levorphanol | Human* | IV | 11-16 h | 0.78-1.1 L/kg/hr | 10-13 L/kg | - |

*Note: Levorphanol data is from human studies and is included for structural comparison purposes only, as rodent-specific data was not available in the search results.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the pharmacodynamics and pharmacokinetics of levallorphan tartrate in rodents.

Pharmacodynamic Evaluation: Opioid Antagonism in the Tail-Flick Test

This protocol is designed to assess the ability of levallorphan to antagonize morphine-induced analgesia.

Caption: Workflow for assessing opioid antagonism.

Methodology:

-

Animals: Male Wistar rats (200-250 g) are acclimatized for at least one week before the experiment.

-

Baseline Measurement: The baseline tail-flick latency is determined for each rat using a tail-flick analgesia meter. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

Grouping: Rats are randomly assigned to different treatment groups (e.g., Vehicle + Morphine, Levallorphan Dose 1 + Morphine, Levallorphan Dose 2 + Morphine, Levallorphan Dose 3 + Morphine).

-

Drug Administration:

-

Levallorphan tartrate or vehicle (saline) is administered subcutaneously (s.c.).

-

After a predetermined time (e.g., 15 minutes), morphine sulfate (B86663) (e.g., 5 mg/kg, s.c.) is administered to all groups.

-

-

Tail-Flick Latency Measurement: Tail-flick latencies are measured at various time points post-morphine administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Pharmacokinetic Study: Intravenous Administration in Rats

This protocol describes a typical pharmacokinetic study following a single intravenous dose of levallorphan.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Methodology:

-

Animals: Male Sprague-Dawley rats (250-300 g) with surgically implanted jugular vein cannulas are used. Animals are allowed to recover for at least 48 hours post-surgery.

-

Drug Administration: Levallorphan tartrate is dissolved in sterile saline and administered as a single intravenous (i.v.) bolus via the tail vein at a specified dose (e.g., 2 mg/kg).

-

Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of levallorphan are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Conclusion

Levallorphan tartrate possesses a well-defined pharmacodynamic profile as a mixed μ-opioid receptor antagonist and κ-opioid receptor agonist. However, a comprehensive understanding of its pharmacokinetic properties in rodents is currently limited by the scarcity of publicly available quantitative data. This guide has synthesized the existing knowledge and provided a comparative framework with related compounds. The detailed experimental protocols offered herein provide a foundation for future research to bridge these knowledge gaps. Further investigation into the absorption, distribution, metabolism, and excretion of levallorphan in rodent models is essential for its continued use as a pharmacological tool and for the development of new therapeutics in the field of opioid research.

References

- 1. Levallorphan - Wikipedia [en.wikipedia.org]

- 2. Improved buccal delivery of opioid analgesics and antagonists with bitterless prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The peripheral narcotic antagonist N-allyl levallorphan-bromide (CM 32191) selectively prevents morphine antipropulsive action and buprenorphine in-vivo binding in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relation between renal and hepatic excretion of drugs: X. Excretion of nalorphine in young and adult rats pretreated with hormones or xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Levallorphan Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levallorphan (B1674846) is a synthetically produced opioid modulator with a morphinan (B1239233) chemical structure. It exhibits a unique pharmacological profile, acting as an antagonist at the μ-opioid receptor while simultaneously demonstrating agonist activity at the κ-opioid receptor.[1] This dual action allows it to counteract the respiratory depression caused by potent μ-opioid agonists like morphine, while still providing a degree of analgesia.[1][2] This technical guide provides a comprehensive overview of a known synthetic route to Levallorphan tartrate, detailing the chemical transformations and purification methodologies. It also elucidates the key signaling pathways associated with its mechanism of action.

Chemical Synthesis of Levallorphan Tartrate

A documented nine-step synthesis of Levallorphan tartrate commences with the starting materials methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine.[3] The synthetic pathway involves a series of key chemical reactions, including acylation, cyclization, reduction, and resolution, culminating in the formation of the tartrate salt.[3]

Synthesis Workflow

The overall synthetic workflow is depicted below.

Caption: Nine-step synthesis of Levallorphan tartrate.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. It is important to note that while these protocols are based on established chemical principles and information from related syntheses, specific quantitative data for yields and purity at each stage of this particular patented process are not fully available in the public domain.

Step 1: Acylation Condensation to form N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide (Intermediate II)

-

Reaction: Methoxyphenylacetic acid is condensed with 2-(cyclohexenyl)ethylamine.

-

Reagents and Conditions: The reaction is typically carried out in an aprotic polar solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at a temperature of 60-70°C.[3] A condensing agent like N,N'-carbonyldiimidazole can be used.

-

Protocol:

-

Dissolve methoxyphenylacetic acid in the chosen solvent.

-

Add N,N'-carbonyldiimidazole and stir until activation is complete.

-

Add 2-(cyclohexenyl)ethylamine and heat the mixture to 60-70°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent like dichloromethane (B109758) or toluene (B28343).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate II.

-

Step 2: Bischler-Napieralski Cyclization to form 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline (Intermediate III)

-

Reaction: Intramolecular cyclization of the amide (Intermediate II) to form a dihydroisoquinoline derivative.

-

Reagents and Conditions: A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is used in a solvent like toluene or xylene, typically at reflux temperature.

-

Protocol:

-

Dissolve Intermediate II in the chosen solvent.

-

Add the dehydrating agent portion-wise while stirring.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III.

-

Step 3: Imine Reduction to form 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (B106495) (Intermediate IV)

-

Reaction: Reduction of the imine functional group in Intermediate III.

-

Reagents and Conditions: A reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) is commonly employed.

-

Protocol:

-

Dissolve Intermediate III in the chosen solvent and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, maintaining a low temperature.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water, dry, and concentrate to yield Intermediate IV.

-

Step 4: Ether Bond Hydrolysis to form (R/S)-1-(4-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Intermediate V)

-

Reaction: Cleavage of the methyl ether to reveal the phenolic hydroxyl group.

-

Reagents and Conditions: Strong acids like hydrobromic acid (HBr) are used, often at elevated temperatures.

-

Protocol:

-

Treat Intermediate IV with 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium (B1175870) hydroxide).

-

Extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic layer to afford the racemic Intermediate V.

-

Step 5: Resolution to isolate (S)-1-(4-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Intermediate VI)

-

Reaction: Separation of the enantiomers of Intermediate V.

-

Reagents and Conditions: A chiral resolving agent, such as a chiral carboxylic acid (e.g., L-(+)-tartaric acid), is used to form diastereomeric salts that can be separated by fractional crystallization.

-

Protocol:

-

Dissolve the racemic Intermediate V in a suitable solvent (e.g., methanol, ethanol).

-

Add a solution of the resolving agent.

-

Allow the diastereomeric salts to crystallize. This may require controlled cooling or seeding.

-

Isolate the desired diastereomeric salt by filtration.

-

Liberate the free base (Intermediate VI) by treating the salt with a base and extracting it into an organic solvent.

-

Dry and concentrate the organic layer to obtain the enantiomerically enriched Intermediate VI.

-

Step 6: N-Alkylation to form (S)-N-allyl-1-(4-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Intermediate VII)

-

Reaction: Introduction of the allyl group onto the secondary amine.

-

Reagents and Conditions: An alkylating agent like allyl bromide is used in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Protocol:

-

Dissolve Intermediate VI in the chosen solvent.

-

Add the base and allyl bromide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue, for example, by column chromatography, to obtain Intermediate VII.

-

Step 7: Grewe Cyclization to form Levallorphan (Intermediate VIII)

-

Reaction: An acid-catalyzed intramolecular cyclization to form the morphinan ring system.

-

Reagents and Conditions: Strong acids such as sulfuric acid, polyphosphoric acid, or a mixture of phosphoric acid and phosphorus pentoxide are used.

-

Protocol:

-

Treat Intermediate VII with the cyclizing acid.

-

Heat the reaction mixture to promote cyclization.

-

Monitor the reaction progress carefully.

-

Upon completion, pour the reaction mixture onto ice and basify to precipitate the crude product.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to yield crude Levallorphan (Intermediate VIII).

-

Step 8: Salt Formation to yield Levallorphan Tartrate

-

Reaction: Formation of the tartrate salt of Levallorphan.

-

Reagents and Conditions: Levallorphan is reacted with L-(+)-tartaric acid in a suitable solvent, such as acetone, methanol, or ethanol, at a slightly elevated temperature (e.g., 45-50°C).[3]

-

Protocol:

-

Dissolve the crude Levallorphan in the chosen solvent.

-

Add a solution of L-(+)-tartaric acid in the same solvent.

-

Heat the mixture gently to ensure complete salt formation.

-

Cool the solution to induce crystallization of Levallorphan tartrate.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Quantitative Data

While the patent for this specific nine-step synthesis claims high yield and purity, detailed step-by-step quantitative data is not publicly available.[3] The table below summarizes the expected transformations.

| Step | Starting Material | Key Transformation | Product | Theoretical Yield (%) | Purity (%) |

| 1 | Methoxyphenylacetic acid, 2-(Cyclohexenyl)ethylamine | Acylation Condensation | Intermediate II | Data not available | Data not available |

| 2 | Intermediate II | Bischler-Napieralski Cyclization | Intermediate III | Data not available | Data not available |

| 3 | Intermediate III | Imine Reduction | Intermediate IV | Data not available | Data not available |

| 4 | Intermediate IV | Ether Bond Hydrolysis | Intermediate V | Data not available | Data not available |

| 5 | Intermediate V | Resolution | Intermediate VI | Data not available | Data not available |

| 6 | Intermediate VI | N-Alkylation | Intermediate VII | Data not available | Data not available |

| 7 | Intermediate VII | Grewe Cyclization | Intermediate VIII | Data not available | Data not available |

| 8 | Intermediate VIII | Salt Formation | Levallorphan Tartrate | Data not available | Data not available |

| 9 | Levallorphan Tartrate | Purification | Pure Levallorphan Tartrate | Data not available | ≥ 99%[4] |

Purification of Levallorphan Tartrate

The final purity of Levallorphan tartrate is critical for its use as a pharmaceutical agent. Recrystallization is the primary method for its purification.

Recrystallization Protocol

-

Principle: The crude Levallorphan tartrate is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled to allow the pure compound to crystallize, leaving impurities dissolved in the mother liquor.

-

Solvent Systems: A variety of aqueous-organic solvent mixtures can be used for the recrystallization of Levallorphan tartrate. Suitable organic solvents include isopropanol, acetonitrile, and acetone.[4] The concentration of the organic solvent can be adjusted to optimize yield and purity.[5]

-

Protocol:

-

Suspend the crude Levallorphan tartrate in the chosen solvent system (e.g., aqueous isopropanol).

-

Heat the suspension with stirring until the solid is completely dissolved.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.

-

Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove residual solvent.

-

-

Double Recrystallization: For achieving very high purity, a double recrystallization process can be employed. This involves performing the recrystallization procedure twice, which can be particularly effective in removing stubborn impurities.

Purity Analysis

The purity of the final Levallorphan tartrate product is typically assessed using High-Performance Liquid Chromatography (HPLC).[4] This technique can effectively separate Levallorphan from potential impurities such as norlevorphanol (B8719409) and levomethorphan.[4] A purity of at least 99% is generally desired for pharmaceutical applications.[4]

Signaling Pathways of Levallorphan

Levallorphan's pharmacological effects are mediated through its interaction with opioid receptors, primarily the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).

μ-Opioid Receptor Antagonism

As a μ-opioid receptor antagonist, Levallorphan binds to the receptor but does not activate it. This blocks the binding of μ-opioid agonists like morphine, thereby preventing their downstream effects.

Caption: μ-Opioid receptor antagonism by Levallorphan.

κ-Opioid Receptor Agonism

As a κ-opioid receptor agonist, Levallorphan binds to and activates the receptor, initiating a signaling cascade that contributes to its analgesic effects.

Caption: κ-Opioid receptor agonism by Levallorphan.

Conclusion

The synthesis of Levallorphan tartrate is a multi-step process that requires careful control over reaction conditions and purification procedures to achieve the high purity required for pharmaceutical use. While a comprehensive, publicly available, step-by-step protocol with quantitative data remains elusive, the outlined synthetic strategy based on known chemical transformations provides a solid foundation for its production. The purification via recrystallization is a critical final step to ensure the removal of process-related impurities. Understanding the dual-action mechanism of Levallorphan at the molecular level, through its antagonistic effects on μ-opioid receptors and agonistic effects on κ-opioid receptors, is fundamental to appreciating its unique therapeutic profile. This guide provides researchers and drug development professionals with a detailed overview of the synthesis, purification, and mechanism of action of this important morphinan derivative.

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102219737A - Preparation process for key intermediate 1-(4-methoxyl)benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline (mixed isomer) of dextromethorphan hydrobromide serving as cough relieving medicine - Google Patents [patents.google.com]

- 4. CN106632041A - Method for preparing levallorphan tartrate - Google Patents [patents.google.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Levallorphan (Tartrate): A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levallorphan (B1674846), a morphinan (B1239233) derivative, exhibits a complex pharmacological profile characterized by its interactions with multiple receptor systems. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of Levallorphan tartrate, with a primary focus on its engagement with opioid and sigma receptors. The document synthesizes available quantitative binding data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways and experimental workflows. This in-depth analysis is intended to serve as a critical resource for researchers in pharmacology and drug development, facilitating a deeper understanding of Levallorphan's mechanism of action and its potential therapeutic and research applications.

Receptor Binding Affinity and Selectivity Profile

Levallorphan is recognized as an opioid modulator, acting as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1][2] Its interaction with the δ-opioid receptor (DOR) and sigma receptors has been less quantitatively characterized in publicly accessible literature. The available binding affinity data, primarily from studies on rat brain tissue, are summarized below.

Table 1: Quantitative Receptor Binding Affinity of Levallorphan

| Receptor Subtype | Ligand | Test System | Value | Unit | Reference |

| Mu-opioid (OPRM_RAT) | Levallorphan | Rat | IC50 = 9.20 | nM | [3] |

| Opioid (General) | Levallorphan | Rat | IC50 = 9.27 | nM | [3] |

| Opioid (General) | Levallorphan | Not Specified | Ki = 9.32 | nM | [3] |

Signaling Pathways and Mechanisms of Action

Levallorphan's dual activity as a μ-opioid receptor antagonist and a κ-opioid receptor agonist results in a distinct signaling cascade. At the MOR, it competitively blocks the binding of opioid agonists, thereby inhibiting the associated downstream signaling pathways, such as the inhibition of adenylyl cyclase and modulation of ion channels. Conversely, at the KOR, its agonist activity initiates a G-protein coupled signaling cascade, which can lead to analgesia and other physiological effects.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) of Levallorphan is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the protocols used in the field for opioid and sigma receptor binding studies.

Materials and Reagents

-

Receptor Source: Homogenates of specific brain regions (e.g., cortex, striatum) from animal models such as guinea pigs or rats, or membranes from cell lines stably expressing the recombinant human opioid or sigma receptor subtypes.

-

Radioligands:

-

Mu-opioid: [³H]-DAMGO

-

Delta-opioid: [³H]-DPDPE

-

Kappa-opioid: [³H]-U69,593

-

Sigma-1: [³H]-(+)-pentazocine

-

Sigma-2: [³H]-DTG (in the presence of a masking agent for sigma-1 sites, such as (+)-pentazocine).

-

-

Test Compound: Levallorphan Tartrate

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., Naloxone for opioid receptors, Haloperidol for sigma receptors).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For the measurement of radioactivity.

Membrane Preparation

-

Thaw frozen brain tissue or cell pellets on ice.

-

Homogenize the tissue/cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Competitive Binding Assay Procedure

-

In a 96-well plate, set up the assay in triplicate for each condition:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of Levallorphan Tartrate, and membrane suspension.

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding from the CPM of the total and competitive binding wells.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Levallorphan Tartrate concentration.

-

Determine IC50: The IC50 value, which is the concentration of Levallorphan that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Conclusion

Levallorphan tartrate demonstrates a notable affinity for opioid receptors, with a particularly high affinity for the μ-opioid receptor as indicated by its low nanomolar IC50 value. Its documented antagonist activity at this receptor, coupled with agonist effects at the κ-opioid receptor, underpins its unique pharmacological profile. While quantitative data for its interaction with δ-opioid and sigma receptors remains to be fully elucidated in accessible literature, the established methodologies of competitive radioligand binding assays provide a robust framework for such investigations. Further research to complete the binding profile of Levallorphan will be invaluable for a more precise understanding of its physiological effects and for exploring its potential in the development of novel therapeutics.

References

Solubility and Stability of Levallorphan Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Levallorphan (B1674846) tartrate, a morphinan (B1239233) derivative known for its opioid antagonist properties. The information compiled herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Physicochemical Properties of Levallorphan Tartrate

Levallorphan tartrate is the salt of levallorphan and tartaric acid. It is a white to practically white crystalline powder.[1]

Solubility Profile

The solubility of Levallorphan tartrate has been reported in various laboratory solvents. While qualitative descriptions are available, quantitative data can vary across different sources. The following tables summarize the available solubility information.

Table 1: Qualitative Solubility of Levallorphan Tartrate

| Solvent | Solubility Description | Citation |

| Water | Soluble | [2][3][4][5][6] |

| Ethanol | Sparingly soluble | [1][2] |

| Chloroform | Insoluble | [1] |

| Diethyl Ether | Practically insoluble | [1] |

Table 2: Quantitative Solubility of Levallorphan Tartrate

| Solvent | Reported Solubility | Approximate mg/mL | Citation |

| Water | 1 g in ~20 mL | ~50 mg/mL | [1] |

| 5 mg/mL (clear solution) | 5 mg/mL | ||

| >20 mg/mL | >20 mg/mL | ||

| 10 mg/mL | 10 mg/mL | ||

| 15 mg/mL (clear solution) | 15 mg/mL | ||

| Ethanol | 1 g in ~60 mL | ~16.7 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | 10 mg/mL |

Note: The variability in reported aqueous solubility may be due to differences in experimental conditions such as temperature, pH, and the polymorphic form of the Levallorphan tartrate used.

Stability Profile

Detailed stability studies on Levallorphan tartrate are not extensively available in the public domain. However, it is known to be sensitive to light.[1] To comprehensively assess the stability of a drug substance like Levallorphan tartrate, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to predict its degradation pathways and establish its intrinsic stability.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8][9] It is designed to identify potential degradation products, which can help in the development of stability-indicating analytical methods and provide insights into the drug's degradation pathways.[7][9] Typical stress conditions include:

-

Hydrolysis: Exposure to acidic and basic conditions.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photodegradation: Exposure to light, typically UV and visible radiation.

Hypothetical Degradation Pathway of Levallorphan Tartrate

In the absence of specific degradation studies for Levallorphan tartrate, a potential degradation pathway can be proposed based on the known degradation of structurally similar morphinan compounds, such as butorphanol (B1668111).[10] The primary sites susceptible to degradation are the phenolic hydroxyl group, the tertiary amine, and the allylic group.

Potential degradation reactions include:

-

Oxidation: The phenolic hydroxyl group can be oxidized. The tertiary amine can be oxidized to an N-oxide.

-

N-dealkylation: The N-allyl group can be cleaved to form nor-levallorphan.

-

Isomerization/Rearrangement: The morphinan skeleton may undergo rearrangements under certain stress conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of Levallorphan tartrate.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of Levallorphan tartrate to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of Levallorphan tartrate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Levallorphan tartrate.

Methodology:

-

Sample Preparation: Prepare solutions of Levallorphan tartrate in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the drug solution and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Base Hydrolysis: Add 0.1 M NaOH to the drug solution and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Oxidation: Add 3% hydrogen peroxide to the drug solution and keep it at room temperature for a specified duration.

-

Thermal Degradation: Heat a solid sample or a solution of the drug at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solution of the drug to UV and visible light as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.

-

Analysis: Analyze all the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of Levallorphan tartrate under each stress condition.

-

Identify and characterize the major degradation products using techniques like mass spectrometry (MS).

-

Establish the degradation pathway based on the identified products.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a proposed degradation pathway for Levallorphan tartrate.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Hypothetical degradation pathways of Levallorphan tartrate under stress.

References

- 1. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. LEVALLORPHAN TARTRATE CAS#: 71-82-9 [chemicalbook.com]

- 4. LEVALLORPHAN TARTRATE | 71-82-9 [chemicalbook.com]

- 5. LEVALLORPHAN TARTRATE | 71-82-9 [amp.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Levallorphan as a µ-opioid antagonist and κ-opioid agonist

An In-depth Technical Guide on Levallorphan (B1674846) as a µ-Opioid Antagonist and κ-Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levallorphan, a morphinan (B1239233) derivative, presents a complex and intriguing pharmacological profile characterized by its dual action on the opioid receptor system. It functions as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR). This unique combination of activities has historically positioned it for applications in reversing opioid-induced respiratory depression while potentially providing a degree of analgesia.[1][2] This technical guide provides a comprehensive overview of the pharmacology of levallorphan, detailing its binding affinities, functional activities, and the underlying signaling pathways. The document includes structured quantitative data, detailed experimental protocols for in vitro and in vivo characterization, and visualizations of the relevant molecular mechanisms to serve as a resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of levallorphan and its closely related structural analog, levorphanol (B1675180). Due to the limited availability of specific functional data for levallorphan, data for levorphanol is included to provide context for its activity at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Levorphanol | µ-Opioid | 2.4 ± 0.9 | CHO Cells | [125I]IBNtxA | [3] |

| Levorphanol | δ-Opioid | 12.6 ± 0.7 | CHO Cells | [125I]IBNtxA | [3] |

| Levorphanol | κ-Opioid | 23.6 ± 0.3 | CHO Cells | [125I]IBNtxA | [3] |

Table 2: Functional Activity at Opioid Receptors

| Compound | Receptor | Assay | Parameter | Value | Notes | Reference |

| Levorphanol | µ-Opioid (MOR-1) | [35S]GTPγS Binding | EC50 (nM) | 2.5 (1.2, 5.3) | Full agonist | [3] |

| Levorphanol | µ-Opioid (MOR-1) | [35S]GTPγS Binding | Emax | 110% of DAMGO | [3] | |

| Levorphanol | κ-Opioid | [35S]GTPγS Binding | EC50 (nM) | 25.1 (13.7, 45.9) | Partial agonist | [3] |

| Levorphanol | κ-Opioid | [35S]GTPγS Binding | Emax | 56% of U50,488H | [3] | |

| Levallorphan | µ-Opioid | In vivo antagonism | Dose | 1 mg/kg, s.c. | Reversed levorphanol analgesia | [3] |

Signaling Pathways

Levallorphan's dual activity is mediated through distinct G-protein coupled receptor (GPCR) signaling cascades.

µ-Opioid Receptor Antagonism

At the µ-opioid receptor, levallorphan acts as a competitive antagonist, binding to the receptor without initiating the downstream signaling cascade typically activated by agonists like morphine.[2] This prevents the Gαi/o protein from exchanging GDP for GTP, thereby blocking the inhibition of adenylyl cyclase and the modulation of ion channels that lead to the analgesic and respiratory depressive effects of µ-agonists.

κ-Opioid Receptor Agonism

Conversely, at the κ-opioid receptor, levallorphan acts as an agonist.[2] Upon binding, it induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the associated Gαi/o protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent modulation of downstream effectors that contribute to its pharmacological effects, which can include analgesia and dysphoria.

Experimental Protocols

The following protocols are representative methodologies for the characterization of ligands like levallorphan at opioid receptors.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human µ- or κ-opioid receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR) and a range of concentrations of levallorphan.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM naloxone).

-

Equilibration: Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of levallorphan to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures G-protein activation following receptor agonism.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Incubation Mixture: In each well, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of levallorphan (for agonist activity at KOR) or a fixed concentration of a µ-agonist plus varying concentrations of levallorphan (for antagonist activity at MOR).

-

Initiation: Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Measure radioactivity with a scintillation counter.

-

Data Analysis: For agonist activity, plot specific [35S]GTPγS binding against the log concentration of levallorphan to determine EC50 and Emax values. For antagonist activity, determine the shift in the agonist dose-response curve to calculate the pA2 value.

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.

Protocol:

-

Cell Culture: Use whole cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.

-

Assay Medium: A suitable cell culture medium, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Pre-incubate cells with varying concentrations of levallorphan (for antagonist studies at MOR, co-incubate with a µ-agonist). Stimulate adenylyl cyclase with forskolin.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: For agonist activity at KOR, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of levallorphan to determine IC50. For antagonist activity at MOR, measure the rightward shift of the agonist-induced inhibition curve to determine the pA2 value.

In Vivo Behavioral Assays

This assay assesses the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Protocol:

-

Animals: Typically mice or rats.

-

Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the tail.

-

Procedure: a. Gently restrain the animal. b. Place the tail over the heat source. c. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. d. Administer the test compound (e.g., levallorphan) or a vehicle control. e. To assess antagonism, administer levallorphan prior to a known µ-agonist. f. Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The antagonism of an agonist's effect is demonstrated by a reduction in the agonist-induced increase in latency.

This test also measures thermal nociception and is sensitive to centrally acting analgesics.

Protocol:

-

Animals: Mice or rats.

-

Apparatus: A hot plate apparatus with the surface maintained at a constant temperature (e.g., 52-55°C).

-

Procedure: a. Place the animal on the hot plate and start a timer. b. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. c. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is employed. d. Administer the test compound or vehicle and test at different time points. e. For antagonism studies, administer levallorphan before a µ-agonist.

-

Data Analysis: An increase in response latency is indicative of analgesia.

Conclusion

Levallorphan's dual pharmacology as a µ-opioid receptor antagonist and a κ-opioid receptor agonist underscores the complexity of opioid receptor modulation. This unique profile, while limiting its contemporary therapeutic use in favor of more selective agents like naloxone, provides a valuable tool for preclinical research into the distinct and opposing roles of the µ- and κ-opioid systems. A thorough understanding of its binding kinetics, functional signaling, and in vivo effects, as detailed in this guide, is essential for its application in elucidating the intricate mechanisms of opioid pharmacology and for the development of novel therapeutics with improved safety and efficacy profiles.

References

The Structural Enigma of Levallorphan: An In-depth Guide to its Structure-Activity Relationship and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levallorphan (B1674846), a synthetically derived morphinan (B1239233), presents a fascinating case study in opioid pharmacology. Exhibiting a dual character, it acts as an antagonist at the µ-opioid receptor (MOR) while concurrently demonstrating agonist activity at the κ-opioid receptor (KOR).[1] This mixed pharmacological profile has historically positioned it as an opioid antagonist for reversing respiratory depression, yet with the ability to maintain a degree of analgesia.[1] Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of novel analgesics with improved therapeutic windows and reduced side-effect profiles, such as dysphoria and psychotomimetic effects associated with KOR agonism.[1]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of levallorphan and its analogs. It delves into the critical structural modifications that dictate its affinity and efficacy at opioid receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Structure-Activity Relationships of the Morphinan Scaffold

The pharmacological activity of levallorphan and its analogs is intricately linked to modifications at key positions of the morphinan nucleus. The core tenets of the SAR for this class of compounds revolve around the N-substituent, the C3 phenolic hydroxyl group, and modifications on the C-ring.

The Pivotal Role of the N-Substituent

The nature of the substituent at the nitrogen atom (N-17) is a primary determinant of the agonist versus antagonist activity at the µ-opioid receptor.

-

N-Allyl Group: The presence of the N-allyl group in levallorphan is a classic structural feature responsible for its antagonist activity at the MOR. This is a well-established principle in opioid SAR, with N-allyl substitution on the morphinan scaffold generally conferring antagonist properties.

-

N-Cyclopropylmethyl and N-Cyclobutylmethyl Groups: Analogs bearing N-cyclopropylmethyl or N-cyclobutylmethyl groups, such as cyclorphan (B1240199) and butorphanol (B1668111) respectively, also exhibit potent KOR agonism and varying degrees of MOR antagonism or partial agonism.[2] These bulky, cyclic alkyl groups are well-tolerated and often enhance affinity for opioid receptors.

-

N-Methyl Group: In contrast, substitution with a smaller N-methyl group, as seen in the parent compound levorphanol, results in potent MOR and KOR agonism.

The Significance of the C3-Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C3 position is a critical pharmacophore for high-affinity binding to opioid receptors.

-

Hydrogen Bonding: This hydroxyl group is believed to engage in a crucial hydrogen bond interaction with a histidine residue in the binding pocket of the opioid receptors.

-

Impact of Modification: Esterification or replacement of the C3-hydroxyl group generally leads to a significant decrease in binding affinity, underscoring its importance for receptor recognition.

Quantitative Analysis of Levallorphan and its Analogs

To facilitate a clear comparison of the pharmacological profiles of levallorphan and its key analogs, the following tables summarize their binding affinities (Ki) and functional activities (EC50 and Emax) at the µ (MOR), κ (KOR), and δ (DOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Levallorphan and Analogs

| Compound | N-Substituent | MOR (Ki, nM) | KOR (Ki, nM) | DOR (Ki, nM) | Reference |

| Levallorphan | Allyl | ~1-5 | ~0.1-1 | >100 | [3][4] |

| Levorphanol | Methyl | <1 | <1 | ~10-50 | [5] |

| Butorphanol | Cyclobutylmethyl | ~2.4 | ~0.1 | >100 | [3][4] |

| Cyclorphan | Cyclopropylmethyl | ~0.2 | ~0.05 | ~10 | [5] |

| N-methyl levallorphan | Methylallyl | Antagonist | - | - | [6] |

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue preparation used.

Table 2: Functional Activity (EC50 and Emax) of Levallorphan and Analogs

| Compound | Receptor | Assay | Parameter | Value | Reference |

| Levallorphan | KOR | [35S]GTPγS | EC50 | ~1-10 nM | - |

| Emax | Agonist | - | |||

| Levallorphan | MOR | [35S]GTPγS | - | Antagonist | - |

| Butorphanol | KOR | [35S]GTPγS | EC50 | ~1-5 nM | [4] |

| Emax | Partial Agonist | [4] | |||

| MOR | [35S]GTPγS | - | Partial Agonist/Antagonist | [7] | |

| Cyclorphan | KOR | [35S]GTPγS | EC50 | <1 nM | [5] |

| Emax | Agonist | [5] | |||

| MOR | [35S]GTPγS | - | Antagonist | [5] |

Note: Functional data for levallorphan is less consistently reported in a comparative format. The values presented are based on its known pharmacological profile. Emax values are often expressed relative to a standard full agonist.

Experimental Protocols

The characterization of levallorphan and its analogs relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR).

-

Radioligand (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR, [3H]DPDPE for DOR).

-

Test compound (levallorphan or analog).

-

Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[8]

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).[8]

-

Glass fiber filters or SPA beads.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as in the binding assay. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations.

-

Incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Measure the bound radioactivity using a scintillation counter. Alternatively, a scintillation proximity assay (SPA) format can be used, which does not require a filtration step.[9]

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, the assay is performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated [35S]GTPγS binding.

cAMP Inhibition Assay

This assay is used to determine the functional activity of compounds acting on Gi-coupled receptors, such as opioid receptors, by measuring the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, this will be an inhibitory curve from which an IC50 can be determined. For antagonists, the shift in the agonist's dose-response curve is used to calculate the antagonist's potency (pA2 or Kb).

Signaling Pathways and Visualizations

The dual pharmacology of levallorphan results from its differential effects on distinct opioid receptor signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

MOR Antagonism by Levallorphan

As a MOR antagonist, levallorphan blocks the canonical Gi-coupled signaling pathway typically activated by endogenous opioids or exogenous agonists like morphine. This blockade prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby reversing the effects of MOR agonists.

Caption: MOR Antagonism by Levallorphan.

KOR Agonism by Levallorphan

As a KOR agonist, levallorphan activates the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This cascade results in a decrease in neuronal excitability, contributing to its analgesic effects. However, KOR activation is also linked to the recruitment of β-arrestin, which can mediate dysphoric and other undesirable side effects.

Caption: KOR Agonism by Levallorphan.

Experimental Workflow for SAR Analysis

The systematic evaluation of levallorphan analogs follows a well-defined experimental workflow, from chemical synthesis to in vivo testing.

Caption: Experimental Workflow for SAR Analysis.

Conclusion